molecular formula C5H7N3O B15055918 3-Amino-1H-pyrrole-2-carboxamide

3-Amino-1H-pyrrole-2-carboxamide

Cat. No.: B15055918
M. Wt: 125.13 g/mol
InChI Key: QHKDIOCTRDVFNB-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For instance, the reaction of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate can yield pyrrole-2-carboxamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of indole derivatives, which are important in various chemical reactions .

Biology: It can be used in the study of enzyme inhibitors and as a scaffold for drug design .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These compounds may exhibit antiviral, anti-inflammatory, and anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    Indole-2-carboxamide: Shares a similar structure but with an indole ring instead of a pyrrole ring.

    Pyrrole-3-carboxamide: Similar but with the carboxamide group at the 3-position.

    3-Amino-2-pyrazinecarboxylic acid: Contains a pyrazine ring instead of a pyrrole ring.

Uniqueness: 3-Amino-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9)

InChI Key

QHKDIOCTRDVFNB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1N)C(=O)N

Origin of Product

United States

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